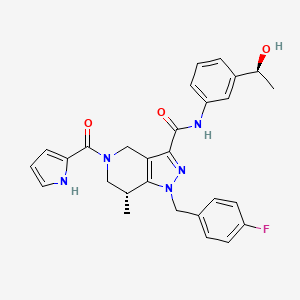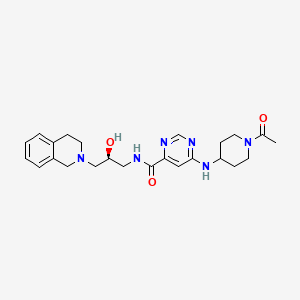
Guanine 7-oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Guanine 7-oxide is a derivative of guanine, one of the four main nucleobases found in the nucleic acids DNA and RNA
Wissenschaftliche Forschungsanwendungen
Guanine 7-oxide has several applications in scientific research:
Chemistry: Used as a model compound to study oxidation and reduction reactions of nucleobases.
Biology: Investigated for its role in DNA damage and repair mechanisms.
Industry: Utilized in the development of biosensors and other analytical tools.
Zukünftige Richtungen
Guanine-based purines, including Guanine 7-oxide, show therapeutic potential against neuro-dysfunctions induced by oxidative stress . Further studies are needed to ascertain the therapeutic role of this compound and to evaluate the pathological brain conditions in which this compound could be more usefully used .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Guanine 7-oxide can be synthesized through the oxidation of guanine. One common method involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate under controlled conditions. The reaction typically requires an aqueous medium and is carried out at room temperature to avoid decomposition of the product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale oxidation of guanine using similar oxidizing agents. The process would be optimized for yield and purity, with careful control of reaction conditions to ensure consistent production.
Analyse Chemischer Reaktionen
Types of Reactions
Guanine 7-oxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of other oxidized derivatives.
Reduction: Reduction reactions can revert this compound back to guanine or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the oxygen or nitrogen atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, further oxidation can produce 8-oxo-7,8-dihydroguanine, while reduction can yield guanine.
Wirkmechanismus
The mechanism by which guanine 7-oxide exerts its effects involves its interaction with various molecular targets and pathways. It can participate in redox reactions, leading to the formation of reactive oxygen species (ROS) and reactive nitrogen species (RNS). These species can cause DNA damage, which is then repaired by cellular mechanisms. The compound’s ability to undergo oxidation and reduction makes it a valuable tool for studying these processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
8-Oxo-7,8-dihydroguanine: Another oxidized derivative of guanine, commonly studied for its role in DNA damage.
2,2,4-Triamino-5(2H)-oxazolone: Formed from guanine under oxidative conditions, involved in mutagenesis.
Guanidine: A simpler derivative with different chemical properties and applications.
Uniqueness
Guanine 7-oxide is unique due to its specific oxidation state and the types of reactions it undergoes. Its ability to participate in both oxidation and reduction reactions makes it a versatile compound for studying redox processes in biological systems.
Eigenschaften
CAS-Nummer |
5227-68-9 |
|---|---|
Molekularformel |
C5H5N5O2 |
Molekulargewicht |
167.13 |
IUPAC-Name |
6H-Purin-6-one, 2-amino-1,9-dihydro-, 7-oxide (9CI) |
InChI |
1S/C5H5N5O2/c6-5-8-3-2(4(11)9-5)10(12)1-7-3/h1H,(H4,6,7,8,9,11) |
InChI-Schlüssel |
VWMKKTYDXHGESB-UHFFFAOYSA-N |
SMILES |
c12c(n(=O)c[nH]2)c(=O)[nH]c(n1)N |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Antibiotic 3780, Antibiotic PD 113876, Guanine 7-oxide |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


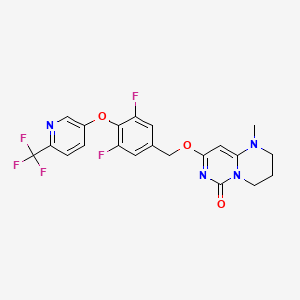
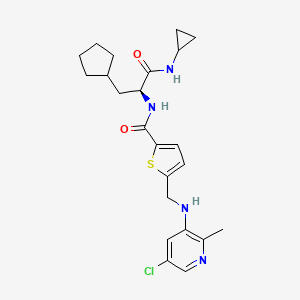
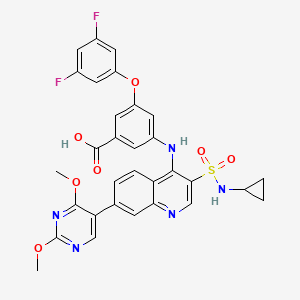
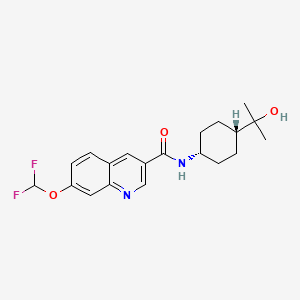
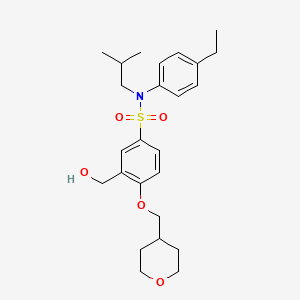
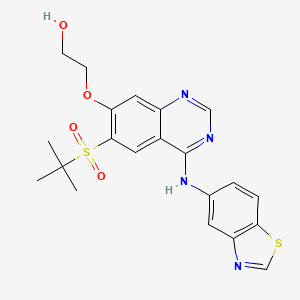
![6-Methoxy-4-(2-{4-[([1,3]oxathiolo[5,4-C]pyridin-6-Ylmethyl)amino]piperidin-1-Yl}ethyl)quinoline-3-Carbonitrile](/img/structure/B607820.png)
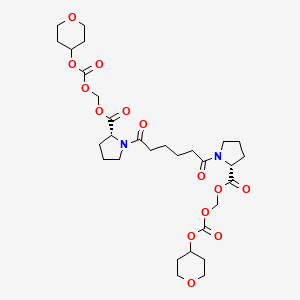
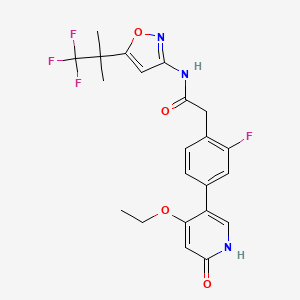
![3,3,3-trifluoro-N-[4-[[3-[(2R)-2-methylmorpholin-4-yl]-1H-pyrazolo[3,4-d]pyrimidin-6-yl]amino]cyclohexyl]propane-1-sulfonamide](/img/structure/B607826.png)
